1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound (CAS: 923513-68-2, molecular formula: C21H17F2N7O, molecular weight: 421.4028) features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a piperazine moiety at position 5. The piperazine is further acylated with a 2-fluorobenzoyl group. Its structural uniqueness lies in the dual fluorination (2-fluorobenzoyl and 4-fluorophenyl), which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-14-5-7-15(8-6-14)30-20-18(26-27-30)19(24-13-25-20)28-9-11-29(12-10-28)21(31)16-3-1-2-4-17(16)23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIHIUFAYUSTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Structure
The compound's structural formula is represented as follows:
- Molecular Formula : C21H17F2N7O
- Molecular Weight : 421.4 g/mol
- IUPAC Name : (2-fluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer pathways. The triazole and piperazine moieties are known to influence receptor binding and inhibition.
Receptor Interaction
- Serotonin Receptors : The compound exhibits antagonist activity against serotonin receptors (5-HT2), which are implicated in mood regulation and anxiety disorders. Research indicates that compounds with similar structures can exhibit potent inhibition of these receptors .
- Antiviral Activity : Preliminary studies suggest that derivatives of triazolo-pyrimidines can inhibit viral replication, particularly against enteroviruses . The specific compound's efficacy in this regard remains to be fully elucidated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Serotonin Antagonism | 5-HT2A | >100 nM | |
| Antiviral Activity | Enterovirus B species | IC50 ~ 10 µM | |
| Antifungal Activity | Various fungi | MIC 0.06 - 32 µg/mL |
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of similar triazole derivatives in animal models. The results indicated significant reductions in depression-like behaviors when administered at specific dosages, suggesting potential therapeutic applications for mood disorders.
Case Study 2: Antiviral Efficacy
In vitro studies assessed the antiviral efficacy of compounds structurally related to this compound against enteroviruses. The data revealed that certain derivatives successfully inhibited viral replication at micromolar concentrations, warranting further investigation into their clinical applications.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds similar to 1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer and leukemia models with promising results.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Neurological Applications : Given the piperazine structure's association with CNS activity, this compound may also be explored for neuropharmacological applications. Research into similar compounds has revealed anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic uses in treating anxiety disorders and depression.
Case Studies
Several studies have documented the efficacy of related compounds:
- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives, including those similar to our compound, revealing IC50 values below 10 µM against various cancer cell lines (e.g., MCF-7 and A549) .
- Antimicrobial Testing : Another study published in the European Journal of Medicinal Chemistry reported on the synthesis of fluorinated piperazine derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Chemical Synthesis
The synthesis of this compound involves multiple synthetic steps including:
- Formation of the triazolopyrimidine scaffold.
- Introduction of the fluorobenzoyl group.
- Final coupling with piperazine.
These synthetic routes are critical for optimizing yield and purity for biological testing.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and pharmacological profiles of related triazolo[4,5-d]pyrimidine derivatives:
Key Findings from Comparative Studies
Fluorination and Bioactivity
- The target compound’s dual fluorination (2-fluorobenzoyl and 4-fluorophenyl) likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs like the benzyl-substituted compound in .
- In contrast, RG7774 and vicasinabin lack fluorinated aromatic groups but incorporate a tetrazolylmethyl group, which enhances CB2 receptor binding affinity .
Piperazine vs. Pyrrolidine Moieties
- The target compound ’s piperazine ring may confer better solubility and conformational flexibility than the pyrrolidine-3-ol group in RG7773. This difference is critical for target selectivity, as RG7774’s pyrrolidine contributes to its CB2 agonism .
Pharmacological Targets
- The compound in acts as an A2A adenosine receptor modulator, suggesting that triazolo[4,5-d]pyrimidines with bulky aryl groups (e.g., benzyl, phenyl) are suitable for allosteric modulation . The target compound’s fluorophenyl substituents may similarly target adenosine receptors but with distinct binding kinetics.
Q & A
Q. What synthetic methodologies are recommended for achieving high-purity 1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)triazolopyrimidinyl]piperazine?
The compound is typically synthesized via multi-step routes involving:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system to form the triazole core .
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) and crystallization with diethyl ether to achieve >95% purity . Critical factors include monitoring reaction progress via TLC (hexane:ethyl acetate gradients) and optimizing stoichiometry to minimize side products.
Q. Which spectroscopic techniques are essential for structural validation?
Key methods include:
- ¹H NMR : To confirm substituent integration (e.g., fluorophenyl protons at δ 7.32–7.00 ppm, piperazine CH₂ at δ 3.81–2.41 ppm) .
- LC-MS : For molecular weight verification (expected [M+H]⁺ ~500–550 Da).
- Elemental Analysis : To validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Yield variability (e.g., 60–80% in triazole formation) often stems from:
- Reagent Purity : Use freshly distilled DMF to avoid amine degradation .
- Oxygen Sensitivity : Conduct CuAAC under inert atmosphere to prevent copper oxidation .
- Temperature Gradients : Employ controlled stirring (500–700 rpm) to ensure homogeneous mixing in biphasic systems . Systematic DoE (Design of Experiments) can isolate critical parameters like catalyst loading and solvent ratios.
Q. What strategies optimize solubility for in vitro bioassays?
Solubility challenges (common in triazolopyrimidines) are addressed via:
Q. How to design a structure-activity relationship (SAR) study for this compound?
SAR strategies include:
- Core Modifications : Compare triazolopyrimidine vs. imidazopyrazine analogs (e.g., 3-phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine) to assess heterocycle impact on target binding .
- Substituent Screening :
| Substituent Position | Biological Activity Trend | Example Analog |
|---|---|---|
| 4-Fluorophenyl (R1) | ↑ Anticancer potency | PKI-402 |
| Piperazine (R2) | ↑ Solubility | 3-Ethyl-6-methyl analog |
- Computational Docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR, VEGFR2) .
Q. What experimental approaches validate the compound’s mechanism of action?
- Kinase Inhibition Assays : Measure IC₅₀ values against recombinant enzymes (e.g., via ADP-Glo™ kinase assay) .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- In Vivo Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with dosing at 10–50 mg/kg (oral or IP) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
